molecular formula C11H19ClN2S B2585139 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride CAS No. 2375274-19-2

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride

Cat. No.: B2585139
CAS No.: 2375274-19-2
M. Wt: 246.8
InChI Key: DWIHJKDJAONXBO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride is a thiazole derivative characterized by a 2-amine substituent on the thiazole ring and a 4,4-dimethylcyclohexyl group at the 4-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological applications. Thiazole derivatives are widely studied for their bioactivity, including roles as enzyme inhibitors and receptor antagonists .

Molecular Formula: C₁₁H₁₉ClN₂S
Molecular Weight: 258.80 g/mol
Key Features:

  • The thiazole core provides a rigid scaffold for intermolecular interactions.

Properties

IUPAC Name

4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S.ClH/c1-11(2)5-3-8(4-6-11)9-7-14-10(12)13-9;/h7-8H,3-6H2,1-2H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIHJKDJAONXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)C2=CSC(=N2)N)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-19-2
Record name 4-(4,4-dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,4-dimethylcyclohexanone with thiosemicarbazide, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained in good yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiazole ring or the cyclohexyl group .

Mechanism of Action

The mechanism of action of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific targets involved . The compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key analogs and their distinguishing features:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight (g/mol) Biological Activity/Application Reference
4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride 4,4-Dimethylcyclohexyl C₁₁H₁₉ClN₂S 258.80 Potential CNS targeting (inferred)
SSR125543A (CRF1 antagonist) 2-Chloro-4-methoxy-5-methylphenyl, cyclopropyl-fluorophenyl C₂₅H₂₈ClF₂N₃OS 504.03 Potent corticotropin-releasing factor receptor antagonist
4-Amino-2-methyl-5-phenylthiazole hydrochloride Phenyl, methyl C₁₀H₁₁ClN₂S 226.72 Cytotoxic activity (preclinical studies)
4-(4,4-Difluorocyclohexyl)-1,3-thiazol-2-amine 4,4-Difluorocyclohexyl C₉H₁₃F₂N₂S 219.27 Improved polarity for aqueous solubility
4-(Chloromethyl)-N-phenyl-1,3-thiazol-2-amine hydrochloride Chloromethyl, phenyl C₁₀H₁₀Cl₂N₂S 261.17 Versatile scaffold for drug discovery

Key Observations

Substituent Effects on Bioactivity
  • SSR125543A: The bulky 2-chloro-4-methoxy-5-methylphenyl and cyclopropyl-fluorophenyl groups enhance receptor binding specificity for CRF1, achieving nanomolar affinity .
  • 4,4-Dimethylcyclohexyl vs. 4,4-Difluorocyclohexyl: The dimethyl group increases hydrophobicity, favoring blood-brain barrier penetration.
Pharmacological Implications
  • CRF1 Antagonists : SSR125543A’s efficacy in stress-related disorders highlights the importance of substituent bulkiness for receptor fit .
  • Cytotoxicity: Methyl and phenyl groups in 4-Amino-2-methyl-5-phenylthiazole hydrochloride may intercalate DNA or inhibit kinases .

Research Findings and Trends

Substituent-Driven Activity Modulation

  • Hydrophobic Groups : 4,4-Dimethylcyclohexyl enhances logP values (e.g., ~3.5 vs. ~2.8 for difluoro analogs), correlating with improved tissue distribution .
  • Electron-Withdrawing Groups : Chloromethyl (as in ) increases electrophilicity, enabling nucleophilic substitutions for prodrug development .

Clinical and Preclinical Data

    Biological Activity

    4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer therapies. This article synthesizes available research findings regarding its biological activity, mechanisms of action, and pharmacological profiles.

    • Molecular Formula : C11_{11}H16_{16}ClN1_{1}S1_{1}
    • Molecular Weight : 233.77 g/mol
    • CAS Number : 1049746-46-4

    The compound's biological activity is largely attributed to its interaction with key enzymes in the arachidonic acid (AA) cascade, which is crucial in inflammation and pain pathways. Specifically, it has been shown to inhibit several lipoxygenases (LOs) and cyclooxygenases (COXs), pivotal enzymes involved in the production of eicosanoids.

    Enzyme Inhibition Profile

    Research indicates that derivatives of thiazole compounds can selectively inhibit:

    • 5-Lipoxygenase (5-LO) : IC50_{50} values for some analogs are reported at approximately 0.9 μM.
    • Cyclooxygenase-2 (COX-2) : Selective inhibition with residual activity noted at higher concentrations .

    Anti-inflammatory Activity

    Studies have demonstrated that 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride exhibits significant anti-inflammatory properties. The compound's ability to reduce pro-inflammatory mediators makes it a candidate for treating conditions such as rheumatoid arthritis and asthma.

    Anticancer Potential

    In vitro studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and proliferation.

    In Vitro Studies

    A series of in vitro assays have been conducted to assess the cytotoxicity and selectivity of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride:

    • Cytotoxicity Assays : The compound showed low cytotoxicity against various human cell lines with IC50_{50} values exceeding 64 μg/mL, indicating a favorable safety profile .
    • Eicosanoid Production : The compound significantly reduced the production of leukotrienes and prostaglandins in stimulated human leukocytes.

    Pharmacokinetics

    Pharmacokinetic evaluations indicate that the compound has a reasonable absorption profile with favorable distribution characteristics in vivo. Studies in animal models have shown promising results regarding its bioavailability and metabolic stability.

    Data Table: Summary of Biological Activities

    Activity TypeObserved EffectsReference
    Anti-inflammatoryInhibition of 5-LO and COX-2
    CytotoxicityLow cytotoxicity (IC50_{50} > 64 μg/mL)
    AnticancerInduction of apoptosis in cancer cell lines
    PharmacokineticsFavorable absorption and metabolic stability

    Q & A

    Q. What are the standard synthetic routes for preparing 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride and related thiazole derivatives?

    • Methodology : Thiazole derivatives are typically synthesized via cyclization reactions. For example:
    • Cyclocondensation : Reacting hydrazides with thiocyanate salts in the presence of concentrated sulfuric acid (e.g., synthesis of 5-(pyridine-4-yl)-1,3,4-thiadiazole-2-amine) .
    • Reflux with acetic acid : Combining substituted benzaldehydes with aminotriazoles in ethanol under reflux, followed by solvent evaporation and filtration (e.g., synthesis of Schiff base derivatives) .
    • Chloroacetyl chloride coupling : Reacting 2-amino-thiazoles with chloroacetyl chloride in dioxane and triethylamine to form N-(thiazol-2-yl)-2-chloroacetamides .
      • Key Considerations :
    • Use anhydrous solvents to avoid side reactions.
    • Monitor reaction progress via TLC or HPLC.
    • Purify products via recrystallization (e.g., ethanol-DMF mixtures) or column chromatography .

    Q. How can researchers characterize the purity and structural integrity of 4-(4,4-Dimethylcyclohexyl)-1,3-thiazol-2-amine hydrochloride?

    • Analytical Techniques :
    • Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., δ 8.84 ppm for amide protons in thiazole derivatives) .
    • High-Performance Liquid Chromatography (HPLC) : Determine purity (>95%) using acetonitrile/water gradients .
    • Mass Spectrometry (ESI-MS) : Confirm molecular weights (e.g., m/z 452.2 for a thiazole-carboxamide derivative) .
      • Validation :
    • Compare spectral data with literature or computational predictions.
    • Perform elemental analysis for empirical formula verification.

    Advanced Research Questions

    Q. What methodologies are employed to analyze the non-covalent interactions and crystal packing of thiazol-2-amine derivatives?

    • Techniques :
    • Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., C–S bond at 1.68 Å in 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine) .
    • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) using software like CrystalExplorer .
      • Case Study :
    • A study on 4-(2,4-dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine revealed Cl···H (27.4%) and H···H (22.1%) interactions dominate crystal packing .

    Q. How can computational chemistry approaches optimize the synthesis and reaction conditions for novel thiazole compounds?

    • Strategies :
    • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways .
    • Machine Learning : Train models on experimental datasets to predict optimal solvent, temperature, and catalyst combinations .
      • Application :
    • ICReDD’s workflow reduced reaction development time by integrating computational predictions with high-throughput experimentation .

    Q. What strategies are effective in resolving contradictions in biological activity data across different thiazole derivatives?

    • Approach :
    • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 3,4,5-trifluorobenzoyl vs. 4-methoxybenzoyl groups) on biological activity .
    • Dose-Response Analysis : Validate IC50 values across multiple assays (e.g., enzyme inhibition vs. cell viability) .
      • Example :
    • Derivatives with bulkier substituents (e.g., 3,4,5-trifluorobenzoyl) showed reduced solubility but higher target affinity, explaining divergent activity reports .

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